N-(3-Hydroxy-5-methylphenyl)methanesulfonamide
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Overview
Description
N-(3-Hydroxy-5-methylphenyl)methanesulfonamide: is an organic compound with the molecular formula C8H11NO3S It is characterized by the presence of a hydroxy group and a methyl group on the phenyl ring, along with a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxy-5-methylphenyl)methanesulfonamide typically involves the reaction of 3-hydroxy-5-methylphenylamine with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures.
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-Hydroxy-5-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of a carbonyl compound from the hydroxy group.
Reduction: Formation of an amine from a nitro group.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(3-Hydroxy-5-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Hydroxy-5-methylphenyl)methanesulfonamide depends on its specific application. In biological systems, it may act by:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing substrate access, thereby inhibiting enzyme activity.
Receptor Binding: Interacting with specific receptors on cell surfaces, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)methanesulfonamide: Lacks the methyl group on the phenyl ring.
N-(3-Methylphenyl)methanesulfonamide: Lacks the hydroxy group on the phenyl ring.
N-(3-Hydroxy-5-methylphenyl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group.
Uniqueness
N-(3-Hydroxy-5-methylphenyl)methanesul
Properties
Molecular Formula |
C8H11NO3S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
N-(3-hydroxy-5-methylphenyl)methanesulfonamide |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-7(5-8(10)4-6)9-13(2,11)12/h3-5,9-10H,1-2H3 |
InChI Key |
AHVVEXHCNBLKJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)O)NS(=O)(=O)C |
Origin of Product |
United States |
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